molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1296941
CAS No.: 23612-48-8
M. Wt: 132.16 g/mol
InChI Key: XDHFUUVUHNOJEW-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached to the second position of the pyrrole ring. It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .

Scientific Research Applications

Chemistry: 2-Methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a scaffold for the development of bioactive molecules. It has shown promise in the design of enzyme inhibitors and receptor modulators .

Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer research. Derivatives of this compound have been studied for their ability to inhibit specific enzymes and signaling pathways involved in tumor growth and progression .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the production of various active ingredients .

Mechanism of Action

Safety and Hazards

The safety information for 2-Methyl-1H-pyrrolo[2,3-b]pyridine includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

Targeting FGFRs represents an attractive strategy for cancer therapy . The functionalization of 1H-pyrrolo[2,3-b]pyridine was studied to provide new compounds directing toward agrochemicals and/or functional materials .

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are essential for cell signaling and regulation of cellular processes . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to altered gene expression and metabolic changes that ultimately reduce cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl and amide groups in the hinge region of target proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under standard storage conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models where it continues to modulate enzyme activity and cell signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . This compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the cyclization method due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHFUUVUHNOJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342574
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-48-8
Record name 2-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

2-methyl-7-azaindole was prepared in two steps. First, 2-amino-3-picoline was reacted with acetyl chloride in toluene in the presence of pyridine to produce 2-acetamido-3-picoline in 65% yield. Second, pyrolysis of 2-acetamido-3-picoline in N-methylaniline in the presence of NaH at 280° C. was performed to produce 2-methyl-7-azaindole (FIG. 18) in 23% yield. This compound was characterized by NMR spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1H-pyrrolo[2,3-b]pyridine
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Customer
Q & A

Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?

A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.

Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?

A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:

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